

Unraveling the Chemical Architecture of PAIR2: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and mechanism of action of **PAIR2**, a potent and selective partial antagonist of the Inositol-requiring enzyme 1α (IRE1 α) endoribonuclease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Unfolded Protein Response (UPR) and the development of therapeutics targeting IRE1 α -mediated signaling pathways.

Chemical Structure of PAIR2

PAIR2 is a small molecule inhibitor that has been identified as a partial antagonist of IRE1 α 's RNase activity.[1][2] It is a potent compound that occupies the ATP-binding site of the IRE1 α kinase domain, thereby allosterically modulating its endoribonuclease function.[1][2]

Chemical Name: (Structure available in cited literature)

CAS No.: Information not publicly available in the reviewed sources.

Below is the two-dimensional chemical structure of **PAIR2**.

(Image of **PAIR2** chemical structure would be inserted here if available in a drawable format. The search results point to its existence in a research paper's extended data.)

Quantitative Data Summary



PAIR2's inhibitory activity on the kinase function of IRE1 α has been quantified and compared with other IRE1 α inhibitors, such as KIRA8. The following table summarizes the key quantitative data available for **PAIR2**.

Compound	Target	Assay Type	Ki (nM)	Reference
PAIR2	IRE1α kinase	In vitro kinase inhibition	8.8	[2]
KIRA8	IRE1α kinase	In vitro kinase inhibition	12	[2]

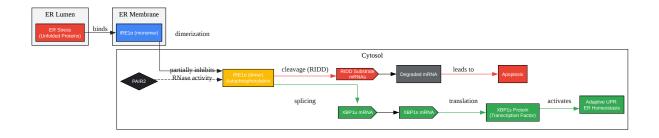
Mechanism of Action and Signaling Pathway

PAIR2 functions as a partial antagonist of the IRE1 α RNase by binding to the ATP-competitive site within the kinase domain.[2] This binding event leads to an intermediate displacement of the α C helix in the kinase domain.[2][3] This conformational change results in the partial inhibition of IRE1 α 's endoribonuclease activity.

Crucially, this partial antagonism by **PAIR2** segregates the two main outputs of the IRE1α signaling pathway. It effectively inhibits the Regulated IRE1-Dependent Decay (RIDD) of mRNAs, a process associated with cellular apoptosis under prolonged ER stress, while preserving the adaptive splicing of X-box binding protein 1 (XBP1) mRNA.[4][5] The spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in restoring endoplasmic reticulum (ER) homeostasis.

The following diagram illustrates the signaling pathway of IRE1 α and the modulatory effect of **PAIR2**.





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Caption: IRE1a signaling pathway modulation by PAIR2.

Experimental Protocols

The characterization of **PAIR2** and its effects on IRE1 α activity involves several key experimental procedures. Below are the methodologies for the primary assays cited in the literature.

In Vitro IRE1α Kinase Inhibition Assay

This assay is performed to determine the inhibitory constant (Ki) of a compound against the kinase activity of IRE1 α .

Workflow:



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Caption: Workflow for in vitro IRE1α kinase inhibition assay.

Detailed Steps:

- Protein Expression and Purification: The kinase domain of human IRE1α is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
- Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each
 well contains the purified IRE1α kinase domain, a specific concentration of PAIR2 (or a
 vehicle control), and a fixed concentration of ATP.
- Initiation of Reaction: The reaction is initiated by the addition of a fluorescently labeled peptide substrate.
- Measurement of Activity: Kinase activity is measured by detecting the phosphorylation of the substrate. This can be done using various methods, such as fluorescence polarization, timeresolved fluorescence resonance energy transfer (TR-FRET), or by measuring the consumption of ATP.
- Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The data are then fitted to an appropriate enzyme inhibition model to calculate the Ki value.

Cellular XBP1 Splicing Assay

This assay is used to assess the effect of a compound on the splicing of XBP1 mRNA in a cellular context.

Workflow:



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Caption: Workflow for cellular XBP1 splicing assay.



Detailed Steps:

- Cell Culture and Treatment: A suitable cell line (e.g., INS-1, HEK293) is cultured under standard conditions. The cells are then treated with the test compound (**PAIR2**) at various concentrations, followed by the addition of an ER stress-inducing agent (e.g., thapsigargin or tunicamycin) to activate IRE1α.
- RNA Isolation: Total RNA is extracted from the treated cells using a standard RNA isolation kit.
- Reverse Transcription and PCR: The extracted RNA is reverse transcribed into cDNA. The cDNA is then used as a template for a polymerase chain reaction (PCR) using primers that flank the intron in the XBP1 mRNA that is spliced by IRE1α.
- Analysis of PCR Products: The PCR products are analyzed by agarose gel electrophoresis.
 The unspliced XBP1 mRNA will produce a larger PCR product than the spliced XBP1 mRNA.
 The intensity of the bands corresponding to the spliced and unspliced forms can be quantified to determine the extent of XBP1 splicing. Alternatively, quantitative PCR (qPCR) with specific probes for the spliced and unspliced forms can be used for more precise quantification.

This guide provides a comprehensive overview of the chemical structure, quantitative activity, mechanism of action, and experimental validation of **PAIR2**. This information is critical for researchers aiming to utilize this compound as a tool to dissect the complexities of the IRE1 α signaling pathway and for those involved in the development of novel therapeutics for diseases associated with ER stress.

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